molecular formula C9H8BrClO2 B12109770 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one CAS No. 51488-83-6

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one

Cat. No.: B12109770
CAS No.: 51488-83-6
M. Wt: 263.51 g/mol
InChI Key: STUVSAWOZQKWIO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one (CAS 51488-83-6) is a halogen-substituted acetophenone derivative of high interest in synthetic organic chemistry. With a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 g/mol, this compound serves as a versatile and critical building block for researchers . Its structure features two distinct reactive sites: the bromine atom on the aromatic ring is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon or nitrogen-based substituents. Simultaneously, the α-chloro ketone moiety is a highly electrophilic center, making it a prime candidate for nucleophilic substitution reactions or as a precursor for the synthesis of various heterocyclic systems, including imidazoles, pyrazoles, and other privileged scaffolds commonly found in pharmaceutical agents and functional materials. This dual reactivity profile makes this compound an invaluable intermediate in medicinal chemistry programs for the structure-activity relationship (SAR) exploration of lead compounds, as well as in material science for the development of novel organic molecules. This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51488-83-6

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3

InChI Key

STUVSAWOZQKWIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)CCl

Origin of Product

United States

Preparation Methods

Direct Acylation of 5-Bromo-2-Methoxyphenol with Chloroacetyl Chloride

The most straightforward route involves the direct acylation of 5-bromo-2-methoxyphenol using chloroacetyl chloride. This method employs a base such as pyridine to neutralize hydrochloric acid generated during the reaction, ensuring efficient conversion. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride .

Key Steps :

  • Precursor Synthesis : 5-Bromo-2-methoxyphenol is synthesized from o-methoxyphenol through sequential acetylation, bromination, and deacetylation . Acetylation protects the phenolic hydroxyl during bromination, preventing side reactions.

  • Acylation Reaction : The purified 5-bromo-2-methoxyphenol is reacted with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C. Pyridine (1.2 equiv) is added dropwise to scavenge HCl.

  • Workup : The crude product is isolated via aqueous extraction, dried over sodium sulfate, and purified by recrystallization from ethanol.

Optimization Insights :

  • Temperature Control : Maintaining subambient temperatures minimizes decomposition of the acid chloride.

  • Solvent Selection : Dichloromethane enhances solubility of both reactants and facilitates easy separation.

One-Pot Friedel-Crafts Acylation Using Lewis Acid Catalysts

Adapting methodologies from diphenylmethane synthesis , this approach utilizes Friedel-Crafts acylation to introduce the chloroethanone moiety. Aluminum chloride (AlCl₃) serves as the Lewis acid, activating chloroacetyl chloride for electrophilic attack on the aromatic ring.

Reaction Mechanism :

  • Activation : AlCl₃ coordinates with chloroacetyl chloride, generating a reactive acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the para position relative to the methoxy group of 5-bromo-2-methoxyphenol, forming the ketone intermediate.

  • Quenching : The reaction is quenched with ice-cold water, and the product is extracted into dichloromethane.

Advantages :

  • Catalyst Efficiency : AlCl₃ is reused in subsequent steps, reducing waste .

  • Yield Enhancement : One-pot conditions avoid intermediate isolation, improving overall yield (theoretical yield: 72–85%).

Conditions :

ParameterSpecification
CatalystAlCl₃ (1.25 equiv)
SolventDichloromethane
Temperature10°C (acylation), 70°C (reduction)
Reaction Time20–24 hours

Multi-Step Synthesis from o-Methoxyphenol Precursors

This method integrates bromination and acylation into a sequential protocol, ideal for large-scale production .

Synthetic Pathway :

  • Acetylation of o-Methoxyphenol :

    • o-Methoxyphenol is treated with acetic anhydride under sulfuric acid catalysis to form acetate-protected intermediate.

  • Bromination :

    • The acetylated derivative undergoes electrophilic bromination using bromine and iron powder in DMF at 70–80°C, introducing bromine at the 5-position.

  • Deacetylation :

    • Sodium bicarbonate-mediated hydrolysis removes the acetyl group, yielding 5-bromo-2-methoxyphenol.

  • Chloroacetylation :

    • The phenol is reacted with chloroacetyl chloride in pyridine/dichloromethane to furnish the target compound.

Industrial Considerations :

  • Cost Efficiency : Iron powder as a bromination catalyst lowers costs compared to noble metals .

  • Solvent Recovery : Dichloromethane and DMF are recycled via distillation, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodCatalyst/SolventTemperature RangeKey AdvantageLimitation
Direct AcylationPyridine/CH₂Cl₂0–5°CSimplicity, high purityLow functional group tolerance
Friedel-CraftsAlCl₃/CH₂Cl₂10–70°CHigh yield, one-pot synthesisMoisture-sensitive conditions
Multi-Step SynthesisH₂SO₄, Fe/DMF70–80°CScalability, cost-effectiveLengthy purification steps

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-azidoethan-1-one or 1-(5-Bromo-2-methoxyphenyl)-2-thiocyanatoethan-1-one.

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethanol.

Scientific Research Applications

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one has several notable applications:

1. Pharmaceutical Development:

  • The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can enhance therapeutic efficacy.
  • Case studies have demonstrated its potential in developing drugs for conditions such as diabetes and cancer by acting on specific molecular targets.

2. Biological Activity:

  • Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action at the molecular level, assessing how it interacts with enzymes or receptors to induce biochemical changes.
  • For example, interaction studies have shown that it may inhibit specific enzymes involved in disease pathways, making it a candidate for further therapeutic exploration.

3. Material Science:

  • The compound is also utilized in developing new materials, particularly specialty polymers and resins. These materials are essential in creating durable products for industries such as automotive and construction.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications in the Aromatic Ring

Substituent Positional Isomers
  • 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS 3114-09-8): Bromine at the 3-position and methoxy at the 4-position. Molecular Formula: C₉H₈BrClO₂; Molecular Weight: 263.52 g/mol.
Functional Group Variations
  • 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS 100959-21-5): Hydroxyl group replaces the methoxy group. Increased acidity (pKa ~10 for phenolic OH vs. ~-1 for methoxy) enhances solubility in polar solvents and alters hydrogen-bonding capacity. Synthesis: Friedel-Crafts acylation of 4-bromophenol with chloroacetyl chloride (66% yield; m.p. 73–74°C) .

Heterocyclic Analogs

  • 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS 62715-35-9) :
    • Thiophene ring replaces benzene.
    • Sulfur atom introduces aromaticity differences (lower resonance energy) and enhanced electron density, favoring nucleophilic attacks.
    • Molecular Weight: 239.52 g/mol .
  • 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS 123418-66-6) :
    • Thiophene with bromo and chloro substituents.
    • Applications: Building block for heterocyclic pharmaceuticals. Molecular Formula: C₆H₄BrClOS .

Modifications in the Ketone Side Chain

  • 1-(5-Bromo-2-methoxyphenyl)-4-chloro-1-butanone: Extended 4-carbon chain with terminal chlorine. Increased steric bulk may reduce reactivity in nucleophilic substitutions compared to the shorter chloroethyl chain in the target compound .
  • Molecular Formula: C₁₀H₁₁BrClO₂ .

Functional Group Additions

  • Ethanone, 1-(2-amino-5-methylphenyl)-2-chloro- (CAS 61871-80-5): Amino group at the 2-position enhances basicity and enables participation in hydrogen bonding. Applications: Intermediate for dyes or bioactive molecules. Molecular Formula: C₉H₁₀ClNO .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one C₉H₈BrClO₂ 263.52 N/A Methoxy enhances lipophilicity
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone C₈H₆BrClO₂ 249.49 73–74 Phenolic OH increases solubility
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one C₉H₈BrClO₂ 263.52 N/A Meta bromine alters reactivity
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one C₆H₄BrClOS 239.52 N/A Thiophene enhances electron density

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one, also known by its CAS number 51488-83-6, is an organic compound with notable biological activities. Its structure includes a bromine atom and a chloroethanone moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8BrClO2
  • Molecular Weight : 263.51 g/mol
  • IUPAC Name : 1-(5-bromo-2-methoxyphenyl)-2-chloroethanone

Research indicates that this compound exhibits significant anti-cancer properties, particularly in inhibiting the growth of cancer cells expressing epidermal growth factor receptor (EGFR) mutations. The compound has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

ActivityObservationsReferences
EGFR InhibitionSuppresses EGFR mutation-expressing cancer cells
Apoptosis InductionInduces cell death in specific cancer lines
CytotoxicityExhibits dose-dependent cytotoxic effects
Antimicrobial ActivityPotential activity against certain pathogens

Case Study 1: EGFR Mutation-Expressing Cancer

A study highlighted the efficacy of this compound in treating non-small cell lung cancer (NSCLC) characterized by EGFR mutations. The compound demonstrated a significant reduction in tumor size in preclinical models. The research emphasized its potential as a targeted therapy for patients with resistant forms of lung cancer .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including liver and neuroblastoma cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at specific concentrations .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
Hep3B5.97Apoptosis via caspase activation
SK-Hep10.26Cell cycle modulation

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Friedel-Crafts Acylation : React 5-bromo-2-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ketone group .

Halogenation : Bromination or chlorination steps may follow, depending on precursor availability. For example, bromine can be introduced using N-bromosuccinimide (NBS) under radical conditions .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent (e.g., dichloromethane) and temperature (0–25°C) to avoid over-halogenation .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, bromo at C5). Aromatic protons typically appear at δ 6.5–8.0 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry. For example, similar brominated ketones exhibit C–Br bond lengths of ~1.89 Å and Cl–C–C angles of ~112° .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.96 for C₉H₇BrClO₂) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA). The compound typically elutes at Rf ~0.4 .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity. Monitor melting point (expected range: 80–85°C) .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence regioselectivity in further functionalization?

  • Methodological Answer : The methoxy group at C2 directs electrophilic substitution to the para position (C5) due to its +M effect. For example, nitration or sulfonation reactions preferentially target C5. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals .
  • Experimental Validation : Compare reaction outcomes with/without methoxy protection (e.g., using TMSCl to block the group) .

Q. What mechanistic insights explain contradictions in halogenation yields reported across studies?

  • Methodological Answer : Discrepancies arise from:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while non-polar solvents (e.g., CCl₄) promote radical mechanisms .
  • Catalyst Loading : Excess AlCl₃ (>1.5 eq.) may deactivate intermediates, reducing yields. Titrate catalyst and monitor via in-situ IR .
  • Table : Example halogenation conditions and yields from analogous compounds:
Halogen SourceSolventCatalystYield (%)Reference
NBSCCl₄AIBN78
Cl₂DCMFeCl₃65

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Monitor via HPLC after 24h exposure to pH 2–12 buffers .

Q. What computational tools can predict its reactivity in novel reactions (e.g., cross-couplings)?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters: HOMO/LUMO energies and Fukui indices .
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .

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